An In-depth Technical Guide to 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
An In-depth Technical Guide to 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical structure, properties, and safety information. While experimental data for some properties are not publicly available, this guide presents information on closely related compounds and outlines general experimental protocols for its synthesis and characterization.
Chemical Properties and Identifiers
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone is a complex organic molecule incorporating an acetophenone core with amino, benzyloxy, and methoxy functional groups. These features make it a versatile scaffold for further chemical modifications in drug development programs.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone | |
| CAS Number | 75665-73-5 | [1] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1] |
| Molecular Weight | 271.32 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity (typical) | ≥97% | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Physicochemical Properties
Synthesis and Characterization
While a specific, detailed synthesis protocol for 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone has not been identified in the public domain, a potential synthetic route can be inferred from the synthesis of its nitro analogue, 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone. The synthesis would likely involve the reduction of the nitro group to an amine.
Postulated Synthesis Workflow
A plausible synthetic pathway would involve a two-step process starting from a commercially available precursor.
Experimental Protocol for a Related Nitro Precursor
A procedure for the benzylation of a related acetophenone has been described.[2]
Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone:
-
Reactants: 2,4-Dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and benzyl bromide (4 mmol).[2]
-
Solvent: 40 ml of acetone.[2]
-
Procedure: The reactants are mixed in a 100 ml flask and stirred at 331 K for 3 hours.[2]
-
Work-up: The crude product is obtained after the reaction period.[2]
-
Purification: Single crystals can be obtained by recrystallization from methanol.[2]
This protocol would need to be adapted for the specific starting material, 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone, to yield the direct precursor to the target compound.
General Protocol for Spectroscopic Analysis
The following are generalized protocols for acquiring spectral data for the characterization of aromatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] An internal standard such as tetramethylsilane (TMS) is typically added for chemical shift referencing.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) with a sufficient number of scans to obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a larger sample size and more scans are generally required.
-
Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction.[3] Calibrate the chemical shift scale, integrate the peak areas, and analyze the splitting patterns to elucidate the structure.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr).[4] Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum after obtaining a background spectrum of a blank KBr pellet.[4]
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern.[5]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing information on the molecular weight and structure.[5] The expected fragmentation of aromatic ketones often involves cleavage at the alpha position to the carbonyl group.[6]
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone in any signaling pathways. However, substituted acetophenones are a class of compounds with diverse biological activities, and they are recognized as important scaffolds in drug discovery.[7]
Derivatives of acetophenone have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as 3α-hydroxysteroid dehydrogenase, which is involved in the metabolism of steroids.[8] Furthermore, the amino-substituted phenyl group is a common feature in molecules targeting various biological pathways.
Given the structural motifs present in 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, it could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a precursor for the synthesis of more complex heterocyclic systems with potential therapeutic value.
Safety Information
Based on available safety data sheets from commercial suppliers, 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone is associated with the following hazard and precautionary statements.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
This information underscores the need for appropriate personal protective equipment and handling procedures when working with this compound in a laboratory setting.
References
- 1. 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone | 75665-73-5 [sigmaaldrich.cn]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. memphis.edu [memphis.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
